LY2811376 - 1194044-20-6

LY2811376

Catalog Number: EVT-273957
CAS Number: 1194044-20-6
Molecular Formula: C15H14F2N4S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2811376 is a synthetic, non-peptidic, small molecule developed by Eli Lilly. [, , , , ] It belongs to a class of compounds known as β-secretase (BACE1) inhibitors. [, , , ] LY2811376 has been extensively studied in preclinical and early clinical research for its potential in understanding and treating Alzheimer's disease (AD). [, , , , , , ]

Synthesis Analysis

While the specific details of LY2811376's synthesis are not provided in the provided abstracts, it's mentioned that its development employed a fragment-based chemistry strategy. [] This approach typically involves:

Molecular Structure Analysis

The molecular structure of LY2811376 has been analyzed through crystallography studies, revealing its binding interactions with BACE1. [] Key structural features include:

Mechanism of Action

LY2811376 acts as a potent and selective inhibitor of the β-secretase enzyme (BACE1). [, , , , ] BACE1 is a key enzyme involved in the production of amyloid-β (Aβ) peptides, which are considered central to the development of Alzheimer's disease.

  • Binding to BACE1 active site: LY2811376 binds with high affinity to the active site of BACE1, preventing the enzyme from binding to and cleaving its substrate, the amyloid precursor protein (APP). [, , ]
  • Reducing Aβ production: By inhibiting BACE1, LY2811376 significantly reduces the production of Aβ peptides in the brain, both in preclinical animal models and in humans. [, , , , ]
Applications

a) Preclinical Studies of Alzheimer's Disease:

  • Validating BACE1 as a Drug Target: LY2811376 has been instrumental in validating BACE1 as a therapeutic target for AD. [, ] Its ability to significantly reduce Aβ levels in animal models has provided strong evidence supporting the amyloid cascade hypothesis. [, , ]
  • Investigating Aβ Dynamics: The compound has helped researchers understand the dynamics of Aβ production and clearance in the brain. [, , , ] Studies using LY2811376 have shown that BACE1 inhibition can lead to rapid and sustained reductions in Aβ levels. [, ]
  • Developing Biomarkers: Research involving LY2811376 has contributed to the development and validation of biomarkers for AD. [, , , ] Changes in Aβ levels in cerebrospinal fluid (CSF) following LY2811376 administration have been used as pharmacodynamic markers of BACE1 inhibition. [, , ]

b) Tool Compound for Method Development:

  • Assay Validation: LY2811376 has been utilized in the validation of assays for measuring Aβ levels in biological fluids, such as plasma and CSF. [, ] These assays are crucial for monitoring the effectiveness of AD therapies in clinical trials.

c) Understanding Off-Target Effects:

  • Investigating Toxicity: While LY2811376 demonstrated promising Aβ-lowering effects, it also exhibited retinal toxicity in preclinical studies. [, , ] This finding highlighted the importance of understanding off-target effects and selectivity profiles of BACE1 inhibitors. [] Studies investigating LY2811376's interactions with other proteases, like Cathepsin D, have shed light on potential mechanisms of toxicity. []

d) Near-Infrared Fluorescence (NIRF) Imaging:

  • Monitoring Aβ Load: LY2811376 has been employed to demonstrate the feasibility of using NIRF imaging to monitor Aβ load changes in animal models of AD. [] This imaging technique, utilizing probes like CRANAD-3, holds potential for monitoring the efficacy of AD therapies in preclinical settings. []
Future Directions
  • Developing Safer BACE1 Inhibitors: Learnings from LY2811376's toxicity profile are being applied to develop safer and more selective BACE1 inhibitors. [, , ] Future research will focus on optimizing chemical structures to minimize off-target effects while maintaining robust Aβ-lowering capabilities.
  • Validating Novel Therapeutic Approaches: As researchers explore alternative strategies for targeting AD, such as γ-secretase modulators or α-secretase enhancers, LY2811376's role as a benchmark compound for Aβ reduction will remain relevant. []
  • Advancing Imaging Techniques: The use of LY2811376 in NIRF imaging studies paves the way for further development and validation of non-invasive imaging tools for monitoring AD progression and therapeutic responses. []

Properties

CAS Number

1194044-20-6

Product Name

LY2811376

IUPAC Name

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine

Molecular Formula

C15H14F2N4S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1

InChI Key

MJQMRGWYPNIERM-HNNXBMFYSA-N

SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2811376; LY-2811376; LY 2811376.

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Isomeric SMILES

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.